Plinabulin

Description

Propriétés

IUPAC Name |

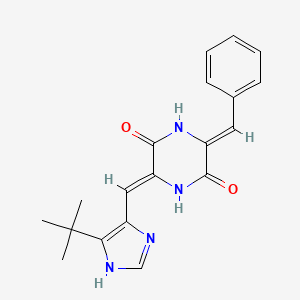

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRCMCRRFYFGFX-TYPNBTCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031311 | |

| Record name | Plinabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714272-27-2 | |

| Record name | Plinabulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714272-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plinabulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plinabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plinabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLINABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plinabulin's Core Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plinabulin is a novel, clinical-stage small molecule that functions as a selective immunomodulating microtubule-binding agent (SIMBA)[1][2]. Its multifaceted mechanism of action, distinct from other tubulin-targeting agents, positions it as a promising therapeutic in oncology, not only through direct anti-tumor effects but also via modulation of the tumor microenvironment. This guide provides a detailed examination of this compound's core mechanism, focusing on its interaction with tubulin, the consequent disruption of microtubule dynamics, and the downstream signaling cascades that culminate in its anti-cancer and immunomodulatory effects.

Interaction with Tubulin and Disruption of Microtubule Dynamics

This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules[3]. Unlike other classes of microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, this compound binds to a distinct site on β-tubulin in the vicinity of the colchicine-binding domain[4][5]. This interaction is characterized by differentiated binding kinetics, leading to a reversible and transient disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

This compound functions as a microtubule destabilizing agent by inhibiting tubulin polymerization. This action prevents the assembly of αβ-tubulin heterodimers into microtubules, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule polymerization leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Quantitative Analysis of Tubulin Interaction

The following table summarizes key quantitative parameters that define this compound's interaction with tubulin and its effect on microtubule-dependent cellular processes.

| Parameter | Value | Cell Line / System | Reference |

| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Cell-free microtubule protein polymerization | |

| Mitosis Inhibition (IC50) | 17 nM | MCF-7 breast cancer cells | |

| Mean Residence Time (βII-tubulin) | 71.0 ± 10.0 ns | In silico molecular dynamics simulation | |

| Mean Residence Time (βIII-tubulin) | 52.7 ± 8.2 ns | In silico molecular dynamics simulation |

Downstream Signaling Pathways

The binding of this compound to tubulin and the subsequent destabilization of microtubules trigger a cascade of downstream signaling events. These pathways are central to both the direct cytotoxic and the immunomodulatory effects of the drug.

Activation of GEF-H1

A key event following microtubule destabilization by this compound is the release and activation of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1). Under normal conditions, GEF-H1 is sequestered and maintained in an inactive state by binding to microtubules. Its release initiates downstream signaling cascades.

JNK Pathway Activation

The activation of GEF-H1 leads to the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cellular responses to stress and is involved in apoptosis, inflammation, and cell differentiation. In the context of this compound's action, JNK activation has been shown to be essential for inducing apoptosis in tumor cells.

Immunomodulatory Functions

Beyond its direct cytotoxic effects on cancer cells, this compound exhibits significant immunomodulatory properties, primarily through its influence on dendritic cells and macrophages.

Dendritic Cell Maturation

This compound promotes the maturation of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating anti-tumor immune responses. The activation of GEF-H1 is a key step in this process. Mature DCs exhibit increased expression of co-stimulatory molecules and are more effective at activating T cells to recognize and attack tumor cells.

Macrophage Polarization

This compound also influences the polarization of tumor-associated macrophages (TAMs). It promotes the shift of TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory and anti-tumoral M1 phenotype. This repolarization is dependent on the JNK signaling pathway.

Quantitative Analysis of Immune Modulation

The following table presents quantitative data on the immunomodulatory effects of this compound.

| Parameter | Effect | Cell Type | Reference |

| Dendritic Cell Maturation Markers (CCR7, CD80, CD83) | Increased Expression | Dendritic Cells | |

| Pro-inflammatory Cytokine Release (IL-1β, IL-6, IL-12p40) | Increased Secretion | Macrophages |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of this compound on the in vitro assembly of microtubules by monitoring changes in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a reaction mixture containing tubulin and GTP (final concentration 1 mM) in General Tubulin Buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the logarithm of this compound concentration.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in cells treated with this compound.

Materials:

-

Cultured mammalian cells on coverslips

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control for the desired duration.

-

Gently wash the cells with PBS.

-

Fix the cells with the chosen fixation solution.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Western Blotting for JNK Phosphorylation

This method is used to detect the activation of the JNK signaling pathway by assessing the phosphorylation status of JNK.

Materials:

-

Cultured cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JNK and anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-JNK antibody as a loading control.

Conclusion

This compound's mechanism of action is distinguished by its unique interaction with tubulin, leading to a cascade of events that culminate in both direct anti-tumor activity and a robust immunomodulatory response. The disruption of microtubule polymerization, followed by the activation of the GEF-H1/JNK signaling axis, underpins its efficacy. This dual mechanism of direct cytotoxicity and immune system engagement provides a strong rationale for its continued development in various oncology indications. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic potential of this compound.

References

- 1. This compound | BeyondSpring [beyondspringpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondspringpharma.com [beyondspringpharma.com]

- 5. Facebook [cancer.gov]

Plinabulin's Activation of the JNK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying Plinabulin's activation of the c-Jun N-terminal kinase (JNK) pathway. This compound, a novel microtubule-destabilizing agent, has demonstrated a multi-faceted mechanism of action with significant implications for its anti-cancer and immunomodulatory effects. A core component of its activity is the induction of the JNK signaling cascade, a critical regulator of cellular stress responses, apoptosis, and immune cell activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: From Microtubule Disruption to JNK Activation

This compound's primary molecular target is tubulin. By binding to the colchicine (B1669291) pocket of β-tubulin, it disrupts microtubule polymerization.[1][2][3] This event initiates a signaling cascade that culminates in the activation of the JNK pathway. A critical intermediary in this process is the Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][4] Under normal physiological conditions, GEF-H1 is sequestered and maintained in an inactive state by binding to microtubules. The destabilization of microtubules by this compound leads to the release and subsequent activation of GEF-H1. Activated GEF-H1 then promotes the exchange of GDP for GTP on Rho family GTPases, which in turn activates downstream kinases, leading to the phosphorylation and activation of JNK.

The activation of the JNK pathway by this compound has been shown to be essential for many of its therapeutic effects, including the induction of apoptosis in tumor cells, maturation of dendritic cells (DCs), and the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating this compound's potency and its effects on the JNK pathway and downstream cellular processes.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Kras Mutation | IC50 (nM) | Reference |

| LoVo | Colorectal Cancer | p.G13D | 7-33 | |

| HCT-15 | Colorectal Cancer | p.G13D | 7-33 | |

| HCT116 | Colorectal Cancer | p.G13D | 7-33 | |

| Multiple Myeloma | Multiple Myeloma | Nras or p.G12A | <10 | |

| MCF-7 | Breast Cancer | Wild-type | 17 |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| LoVo Xenograft | Colorectal Cancer | This compound (single agent) | 21-43% | |

| HCT-15 Xenograft | Colorectal Cancer | This compound (single agent) | 21-43% | |

| MDA-MB-231 Xenograft | Breast Cancer | This compound (single agent) | 21-43% | |

| MM.1S Xenograft | Multiple Myeloma | This compound (single agent) | Marked activity | |

| Various Xenografts | Various Cancers | This compound + Standard of Care | 59-84% |

Table 3: Immunomodulatory Effects of this compound

| Cell Type | Effect | Key Mediators | Reference |

| Dendritic Cells | Increased maturation (elevated CD40, MHCII, CD80, CD86) | GEF-H1, JNK | |

| Dendritic Cells | Release of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p40) | GEF-H1, JNK | |

| Macrophages | Polarization to M1 phenotype | JNK |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-induced JNK pathway activation.

Caption: Workflow for a JNK kinase activity assay.

Caption: Workflow for a GEF-H1 activation pull-down assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate this compound's effect on the JNK pathway.

JNK Activity Kinase Assay

This assay measures the kinase activity of JNK immunoprecipitated from cell lysates.

a. Cell Culture and Treatment:

-

Culture cells of interest (e.g., multiple myeloma cell lines MM.1S, MM.1R) in appropriate media and conditions.

-

Treat cells with this compound at desired concentrations (e.g., 8 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., JNK Extraction Buffer containing protease and phosphatase inhibitors).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

c. Immunoprecipitation of JNK:

-

Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-JNK antibody (specific for JNK1, JNK2, or pan-JNK) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G sepharose beads and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.

d. In Vitro Kinase Reaction:

-

Resuspend the immunoprecipitated JNK-bead complex in kinase assay buffer.

-

Add a JNK substrate, such as recombinant GST-c-Jun, and ATP (can be non-radioactive for Western blot detection or γ-³²P-ATP for autoradiography).

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

e. Detection of JNK Activity:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading of JNK, the same membrane can be stripped and re-probed with an anti-JNK antibody.

GEF-H1 Activation Assay (RhoA Pull-down)

This assay measures the activation of GEF-H1 by assessing its ability to bind to a nucleotide-free mutant of RhoA.

a. Cell Culture and Treatment:

-

Follow the same procedure as for the JNK activity assay to culture and treat cells with this compound.

b. Cell Lysis:

-

Lyse cells in a buffer that preserves protein-protein interactions (e.g., a buffer containing 1% Triton X-100 and protease inhibitors).

c. Pull-down of Active GEF-H1:

-

Prepare GST-RhoA G17A (a nucleotide-free mutant that binds active GEFs) fusion protein and immobilize it on glutathione-sepharose beads.

-

Incubate a standardized amount of cell lysate with the GST-RhoA G17A beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binding.

d. Detection of Active GEF-H1:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot analysis using a primary antibody specific for GEF-H1.

-

The amount of GEF-H1 pulled down is indicative of its activation state. A sample of the total cell lysate should also be run to show the total amount of GEF-H1 protein.

Western Blotting for Phosphorylated JNK

This method directly assesses the activation state of JNK in cell lysates by detecting its phosphorylation.

a. Cell Culture, Treatment, and Lysis:

-

Follow the same procedures as described in section 4.1.a and 4.1.b.

b. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein lysate (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (anti-phospho-JNK (Thr183/Tyr185)) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound's activation of the JNK pathway is a cornerstone of its therapeutic potential, contributing to both direct anti-tumor effects and immunomodulation. The mechanism, initiated by microtubule destabilization and mediated by GEF-H1, is a well-documented signaling cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and leverage this pathway in the development of novel cancer therapies. The quantitative data and pathway visualizations offer a clear and concise summary of the current understanding of this compound's action, serving as a valuable resource for the scientific and drug development communities.

References

- 1. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondspringpharma.com [beyondspringpharma.com]

- 3. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

The Disruption of Tumor Vasculature by Plinabulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plinabulin is a novel, small molecule under investigation that functions as a vascular disrupting agent (VDA) with a multifaceted mechanism of action.[1] Primarily, it induces a rapid and selective collapse of established tumor vasculature, leading to extensive tumor necrosis.[2][3] This is achieved by binding to the colchicine (B1669291) site of β-tubulin, which prevents microtubule polymerization and destabilizes the endothelial cell cytoskeleton.[4][5] Beyond its direct vascular effects, this compound also demonstrates direct anti-tumor cytotoxicity and significant immunomodulatory properties.[6][7] It triggers the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), a protein that initiates downstream signaling cascades, including the JNK pathway, leading to apoptosis in tumor and endothelial cells.[2][8] This activation of GEF-H1 also promotes the maturation of dendritic cells, enhancing the adaptive anti-tumor immune response.[6][9] This guide provides an in-depth examination of this compound's core mechanism in disrupting tumor blood supply, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Tumor Vascular Disruption

This compound's primary anti-cancer activity stems from its function as a vascular disrupting agent.[3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and destroy the existing, albeit primitive and chaotic, tumor neovasculature.[1][10]

The mechanism proceeds through the following steps:

-

Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin within vascular endothelial cells.[4] This interaction prevents the polymerization of tubulin heterodimers into microtubules.[1][11]

-

Cytoskeletal Destabilization: Microtubules are critical for maintaining the structural integrity and shape of endothelial cells. The inhibition of their polymerization by this compound leads to a rapid destabilization and collapse of the endothelial cell cytoskeleton.[5]

-

Increased Permeability and Vascular Collapse: The disruption of the endothelial architecture results in increased vascular permeability. This leads to a rise in interstitial pressure within the tumor, which, combined with the structural failure of the vessels, causes a swift shutdown of tumor blood flow. This "vascular collapse" effectively starves the tumor of oxygen and nutrients, leading to widespread necrosis.[3][7]

This effect is notably selective for tumor vasculature, which is more sensitive to tubulin-destabilizing agents than the mature, stable vasculature of normal tissues due to its rapid proliferation and lack of supportive structures like pericytes.[4]

Key Signaling Pathways

This compound's activity is mediated by several interconnected signaling pathways. The destabilization of microtubules serves as the initiating event that triggers downstream cascades responsible for both vascular disruption and immune activation.

Tubulin-JNK Apoptosis Pathway

A primary consequence of this compound's interaction with tubulin is the activation of the c-Jun N-terminal kinase (JNK) stress response pathway.[2] This pathway is crucial for inducing apoptosis in both tumor vascular endothelial cells and the cancer cells themselves.[3] The process involves the phosphorylation of JNK, which in turn mediates apoptotic cell death through the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3] Studies have shown that blocking the JNK pathway abrogates this compound-induced cell death, confirming its central role.[2][3]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A novel vascular disrupting agent this compound triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel vascular disrupting agent this compound triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | BeyondSpring [beyondspringpharma.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. onclive.com [onclive.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Plinabulin and its Interaction with the Colchicine Binding Site: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plinabulin is a novel, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that distinguishes it from conventional tubulin-targeting drugs.[1][2] It interacts with the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics.[1][3] This interaction is unique in its kinetics and downstream signaling effects, which include not only direct anti-mitotic and anti-angiogenic activity against cancer cells but also potent immunomodulatory functions.[4] A key differentiator is its ability to trigger the release and activation of the guanine (B1146940) nucleotide exchange factor GEF-H1, initiating a signaling cascade that results in dendritic cell maturation, T-cell activation, and M1-like macrophage polarization. This dual mechanism of direct cytotoxicity and immune system activation positions this compound as a promising agent in oncology, with applications in treating solid tumors and preventing chemotherapy-induced neutropenia (CIN).

Core Mechanism of Action: Tubulin Interaction and Downstream Signaling

This compound's primary molecular target is the tubulin heterodimer, the fundamental building block of microtubules. Its interaction with tubulin is complex, leading to a cascade of events that impact both the tumor cell and the host immune system.

Binding to the Colchicine Site on β-Tubulin

This compound binds to the β-tubulin subunit in the vicinity of the colchicine binding site. However, crystallographic studies reveal that its binding is distinct from colchicine itself. While the imidazole (B134444) moiety of this compound overlaps with the A-ring of colchicine, this compound binds deeper within the β-subunit rather than at the direct interface of the α and β subunits. This unique binding mode and kinetics are thought to contribute to its differentiated safety and efficacy profile compared to other colchicine-site inhibitors, which have historically been limited by toxicity.

This binding event inhibits the polymerization of tubulin dimers into microtubules. The resulting disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis in rapidly dividing cancer cells. This compound has been shown to be a more potent inhibitor of microtubule formation in cell-free assays when compared directly to colchicine.

Activation of the GEF-H1/JNK Signaling Pathway

A critical and differentiating aspect of this compound's mechanism is the activation of specific downstream signaling pathways upon tubulin binding. The destabilization of the microtubule network leads to the release and activation of GEF-H1, a guanine nucleotide exchange factor that is normally sequestered by microtubules.

Activated GEF-H1, in turn, stimulates the c-Jun N-terminal kinase (JNK) signaling pathway. JNK activation is a key event that mediates many of this compound's downstream effects, including:

-

Direct Tumor Cell Apoptosis: Sustained JNK activation in tumor cells is required for mitotic arrest and subsequent programmed cell death.

-

Immune Cell Activation: In immune cells like dendritic cells and macrophages, JNK activation is critical for maturation and polarization, respectively, without inducing apoptosis.

This cell-type-specific outcome of JNK signaling highlights the nuanced activity of this compound.

Immunomodulatory Effects

Beyond its direct cytotoxic effects, this compound leverages the GEF-H1/JNK pathway to robustly stimulate the immune system.

-

Dendritic Cell (DC) Maturation: this compound induces the maturation of dendritic cells, the most potent antigen-presenting cells (APCs). This maturation enhances antigen presentation to T-cells, bridging the innate and adaptive immune responses.

-

T-Cell Activation: The enhanced DC maturation leads to the activation of tumor antigen-specific T-cells, which can then target and eliminate cancer cells.

-

Macrophage Polarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype, which has anti-tumoral effector functions. This is accompanied by an increase in co-stimulatory molecules (CD80, CD86) and pro-inflammatory cytokines (IL-1β, IL-6, IL-12).

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.

| Parameter | This compound | Colchicine | Reference(s) |

| Tubulin Polymerization IC₅₀ | 2.4 µM (SD +/- 0.4) | 7.6 µM (SD +/- 2.4) | |

| Mitosis Inhibition IC₅₀ (MCF-7) | 17 nM | Not Reported | |

| Cytotoxicity IC₅₀ (HT-29) | 9.8 nM | Not Reported | |

| Cytotoxicity IC₅₀ (CRC cell lines with Kras mutation) | 7-33 nM | 2-30 fold less active than this compound | |

| Table 1: In Vitro Potency of this compound. |

| Indication | Parameter | This compound Treatment Group | Control Group (Placebo/No Treatment) | p-value | Reference(s) |

| Docetaxel-Induced Neutropenia (DIN) | Grade 4 Neutropenia Frequency | 17% | 40% | 0.02 | |

| Docetaxel-Induced Neutropenia (DIN) | Mean Duration of Severe Neutropenia (DSN) | 0.43 days | 1.32 days | 0.002 | |

| Table 2: Clinical Efficacy Data in Chemotherapy-Induced Neutropenia. |

Visualizations: Pathways and Workflows

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity).

Materials:

-

Lyophilized bovine tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Guanosine-5'-triphosphate (GTP) stock solution (100 mM)

-

Glycerol

-

This compound and/or other test compounds, dissolved in DMSO

-

Temperature-controlled spectrophotometer with 96-well plate reading capability

-

Pre-chilled (4°C) 96-well plates (UV-transparent)

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

Prepare a 10 mM GTP working stock in GTB.

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in GTB. Include a DMSO-only vehicle control.

-

-

Reaction Assembly (on ice):

-

In each well of the pre-chilled 96-well plate, assemble the reaction mixture. A typical 100 µL reaction consists of:

-

85 µL of 4 mg/mL tubulin in GTB with glycerol

-

10 µL of the test compound dilution (this compound or vehicle)

-

5 µL of 10 mM GTP (to initiate polymerization)

-

-

The final tubulin concentration will be approximately 3.4 mg/mL (or ~30 µM). The final GTP concentration will be 0.5 mM.

-

-

Measurement:

-

Immediately place the plate into the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance (optical density, OD) at 350 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot OD350 versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.

-

Normalize the Vmax of this compound-treated samples to the vehicle control.

-

Plot the percent inhibition of polymerization versus this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell Viability / Cytotoxicity Assay (MTT or similar)

This assay determines the concentration of a compound required to inhibit cell growth or induce cell death.

Materials:

-

Cancer cell line of interest (e.g., A549 NSCLC, MCF-7 breast cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock.

-

Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (or vehicle control).

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a "medium only" well.

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound represents a significant evolution in microtubule-targeting agents. Its unique interaction with the colchicine binding site on β-tubulin not only imparts direct anti-proliferative and pro-apoptotic effects on cancer cells but also initiates a distinct signaling cascade through GEF-H1 and JNK. This cascade is central to its potent immunomodulatory activities, including the maturation of dendritic cells and the activation of an adaptive anti-tumor immune response. The quantitative data underscores its potency, which is superior to colchicine in inhibiting tubulin polymerization, and its clinical efficacy in mitigating chemotherapy-induced neutropenia. The dual mechanism of direct tumor targeting and immune system engagement provides a strong rationale for its continued development in oncology, both as a standalone therapy and in combination with other anti-cancer agents. This technical overview provides the foundational knowledge for researchers and drug developers to further explore and harness the therapeutic potential of this compound.

References

- 1. onclive.com [onclive.com]

- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | BeyondSpring [beyondspringpharma.com]

Plinabulin's Immunomodulatory Effects: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Plinabulin, a selective immunomodulating microtubule-binding agent (SIMBA), represents a novel class of drugs with a dual mechanism of action: direct anti-tumor effects and potent immunomodulatory activities. Unlike traditional microtubule-targeting agents, this compound binds to a unique site on β-tubulin, leading to transient microtubule destabilization. This action initiates a signaling cascade through the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), culminating in the maturation of dendritic cells, polarization of macrophages to a pro-inflammatory M1 phenotype, and activation of downstream T-cell-mediated anti-tumor immunity. This paper provides an in-depth technical overview of this compound's immunomodulatory effects, detailing the core signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.

Core Mechanism of Action: GEF-H1 Activation

This compound's immunomodulatory cascade is initiated by its unique interaction with tubulin. It binds to a distinct pocket on β-tubulin, near the colchicine-binding site, but with different kinetics than other tubulin-targeting agents.[1] This interaction is reversible and transiently destabilizes microtubules.[2]

The critical event following microtubule destabilization is the release and activation of GEF-H1, an immune defense protein that is normally sequestered and kept inactive by the microtubule cytoskeleton.[1][2] Once released, GEF-H1 activates downstream signaling pathways, primarily the c-Jun N-terminal kinase (JNK) pathway, which is crucial for the activation of key immune cells.[3] This GEF-H1-dependent mechanism is central to this compound's ability to mature dendritic cells and polarize macrophages.

Effects on Myeloid Cells

This compound profoundly influences the function of key myeloid cells within the tumor microenvironment, particularly dendritic cells (DCs) and tumor-associated macrophages (TAMs).

Dendritic Cell (DC) Maturation

This compound is a potent inducer of DC maturation, the most critical antigen-presenting cells (APCs) for initiating an adaptive immune response. In preclinical studies, this compound treatment led to the upregulation of key maturation and co-stimulatory markers on DCs. This GEF-H1-dependent maturation enhances the ability of DCs to process and present tumor antigens to T-cells, thereby bridging the innate and adaptive immune systems.

Table 1: this compound's Effect on Dendritic Cell Maturation Markers

| Marker | Function | Effect of this compound | Citation(s) |

|---|---|---|---|

| CD40 | Co-stimulatory protein | Increased | |

| CD80 | Co-stimulatory signal for T-cell activation | Increased | |

| CD86 | Co-stimulatory signal for T-cell activation | Increased |

| MHC Class II | Antigen presentation to CD4+ T-cells | Increased | |

Macrophage Polarization

This compound reprograms tumor-associated macrophages (TAMs), which often exhibit an immune-suppressive M2 phenotype, towards a pro-inflammatory, anti-tumoral M1 phenotype. This repolarization is dependent on the JNK pathway. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to directly kill tumor cells. Studies show that this compound treatment increases the M1/M2 TAM ratio in tumors and enhances the tumor-killing capacity of human macrophages in vitro.

Table 2: this compound's Effect on Macrophage Polarization and Cytokine Secretion

| Phenotype | Marker / Cytokine | Effect of this compound | Citation(s) |

|---|---|---|---|

| M1 (Pro-inflammatory) | CD80, CD86 | Increased | |

| IL-1β | Increased | ||

| IL-6 | Increased | ||

| IL-12 | Increased | ||

| M2 (Anti-inflammatory) | IL-4 | Reduced |

| | IL-10 | Reduced | |

Modulation of Innate and Adaptive Immunity

By activating DCs and M1 macrophages, this compound initiates a robust anti-tumor immune response involving both innate and adaptive systems.

T-Cell Activation

The maturation of DCs by this compound leads to more effective antigen presentation and subsequent activation and proliferation of tumor antigen-specific T-cells. This T-cell activation is a crucial step for tumor cell destruction. The combination of this compound with immune checkpoint inhibitors (ICIs) has shown synergistic anti-cancer efficacy in animal models, suggesting that this compound can enhance the effects of therapies that rely on T-cell function.

Effects on Chemotherapy-Induced Neutropenia (CIN)

This compound demonstrates a distinct mechanism for mitigating chemotherapy-induced neutropenia (CIN) compared to standard G-CSF therapies. It has been shown to boost the number of hematopoietic stem/progenitor cells (HSPCs) in the bone marrow. Clinical data shows that this compound reduces the frequency and duration of severe (Grade 4) neutropenia. This effect is not dependent on increasing G-CSF levels.

Table 3: Clinical Efficacy of this compound in Preventing Chemotherapy-Induced Neutropenia (CIN)

| Study / Condition | Comparison | Endpoint | This compound Result | Control Result | p-value | Citation(s) |

|---|---|---|---|---|---|---|

| Phase II (Docetaxel) | Docetaxel Alone | Grade 4 Neutropenia (Cycle 1, Day 8) | 5% | 33% | < 0.0003 | |

| Phase II (Docetaxel) | Docetaxel Alone | Grade 4 Neutropenia Frequency | Reduced to <5% | 33% | N/A | |

| PROTECTIVE-1 (vs. Pegfilgrastim) | Pegfilgrastim | Less Bone Pain | Significantly Less | N/A | 0.01 |

| PROTECTIVE-1 (vs. Pegfilgrastim) | Pegfilgrastim | Less Thrombocytopenia (Day 15) | Significantly Less | N/A | < 0.0001 | |

Innate Immune Stimulation

Beyond its effects on specific cell types, this compound provides a broader stimulation of the innate immune system. A single dose has been shown to rapidly increase both the absolute neutrophil count (ANC) and levels of haptoglobin, an acute-phase protein with immunomodulatory functions.

Table 4: this compound's Effect on Innate Immune Markers (Phase 2, Study 106)

| Parameter | Onset of Increase | Change vs. Baseline (Mean over 15 days) | p-value (for onset) | Citation(s) |

|---|---|---|---|---|

| Absolute Neutrophil Count (ANC) | Within 1 day | ~2-fold increase | < 0.001 |

| Haptoglobin | Within 3 days | ~2-fold increase | < 0.03 | |

Experimental Protocols & Methodologies

The findings described are supported by specific experimental procedures. Below are summaries of key methodologies cited in the literature.

Macrophage Polarization and Cytokine Analysis

This workflow outlines the typical process for assessing this compound's effect on human macrophages in vitro.

-

Macrophage Generation: Human macrophages were differentiated from CD14+ monocytes isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

-

Treatment: Differentiated macrophages were treated with this compound (e.g., 200 nM) or control substances (e.g., LPS/IFN-γ for M1, IL-4 for M2).

-

Cytokine Measurement: After 24 or 48 hours, cell culture supernatant was collected. Cytokine levels (IL-1β, IL-6, IL-12, IL-10, etc.) were measured using a bead-based multiplex kit (e.g., Biolegend's human M1/M2 macrophage panel).

-

Phenotypic Analysis: Cells were harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD86 for M1, CD206 for M2) and analyzed by flow cytometry.

In Vivo Tumor Models

-

Model: The anti-tumor activity of this compound was investigated in mice bearing subcutaneous MC38 colon cancer tumors.

-

Treatment: Mice with established tumors were treated with multiple doses of this compound (e.g., 7.0 mg/kg, peri-tumorally).

-

Analysis: Tumor growth was measured over time. At the end of the study, tumors were harvested, and immune cell populations (e.g., M1-like and M2-like TAMs) were analyzed by flow cytometry. The efficacy of this compound was also tested in T cell-deficient Rag2−/− mice to assess the role of macrophages.

Conclusion

This compound is a first-in-class agent with a well-defined immunomodulatory mechanism of action that is distinct from conventional chemotherapies and other microtubule inhibitors. By triggering the GEF-H1 signaling pathway, it potently activates the myeloid compartment of the immune system, leading to dendritic cell maturation and the functional repolarization of macrophages to an anti-tumoral M1 phenotype. These upstream effects culminate in enhanced T-cell activation and a multi-faceted attack on cancer cells. This immune-stimulating activity, combined with its direct anti-cancer effects and its ability to mitigate chemotherapy-induced neutropenia, positions this compound as a promising candidate for combination therapies in immuno-oncology. Further research will continue to elucidate its full potential in re-sensitizing tumors to checkpoint inhibitors and improving outcomes for cancer patients.

References

Plinabulin as a Vascular Disrupting Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plinabulin is a novel, synthetic small molecule derived from the natural compound phenylahistin, a fermentation product of Aspergillus species.[1] It is classified as a vascular disrupting agent (VDA) that exhibits a multi-faceted mechanism of action, making it a promising candidate in oncology.[1][2] Unlike traditional chemotherapeutics that primarily target tumor cell proliferation, this compound disrupts the established tumor vasculature, leading to a cascade of events that culminate in tumor cell death and the stimulation of an anti-tumor immune response.[1][3] This technical guide provides an in-depth overview of this compound's core mechanism as a VDA, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Tubulin Destabilization and Downstream Signaling

This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, this compound inhibits tubulin polymerization, leading to the destabilization and disruption of the microtubule cytoskeleton in rapidly dividing cells, particularly endothelial cells lining the tumor vasculature. This disruption triggers a series of downstream events that define its efficacy as a VDA.

A pivotal event following microtubule destabilization by this compound is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Under normal conditions, GEF-H1 is sequestered and kept in an inactive state by binding to microtubules. The disruption of microtubules liberates GEF-H1, allowing it to activate the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) and c-Jun N-terminal kinase (JNK) signaling pathways.

The activation of the JNK pathway is a critical node in this compound's mechanism, leading to two major anti-cancer effects:

-

Induction of Apoptosis: Sustained JNK activation triggers the intrinsic apoptotic pathway in both tumor endothelial cells and cancer cells. This involves the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.

-

Immune System Activation: The GEF-H1/JNK signaling axis also plays a crucial role in the maturation of dendritic cells (DCs). Mature DCs are potent antigen-presenting cells that can prime and activate tumor antigen-specific T-cells, thereby initiating a robust anti-tumor immune response. This compound has also been shown to promote the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype.

Preclinical Evidence

A substantial body of preclinical research has validated the vascular-disrupting and anti-tumor effects of this compound across a range of cancer models. These studies have demonstrated its ability to inhibit tumor growth, disrupt tumor blood flow, and induce apoptosis in endothelial and tumor cells.

In Vitro and In Vivo Efficacy

| Parameter | Model/Cell Line | Result | Reference |

| Tubulin Polymerization Inhibition (IC50) | Cell-free tubulin assay | 2.4 µM | |

| Cell Viability (IC50) | HT-29 colon cancer cells | 9.8 nM | |

| Multiple Myeloma (MM) cell lines | 8-10 nM | ||

| Tumor Growth Inhibition | KRAS-driven murine glioma model | Improved survival | |

| Human plasmacytoma xenograft | Significantly inhibited tumor growth and prolonged survival | ||

| Vascular Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | 70-80% decrease in tubule formation at 5 nM | |

| HUVECs | 48% decrease in migration at 5 nM | ||

| Multiple Myeloma cells | 58% inhibition of migration at 5 nM |

Clinical Evidence: The DUBLIN-3 Trial

The efficacy and safety of this compound in combination with docetaxel (B913) were evaluated in the pivotal Phase 3 DUBLIN-3 trial for the treatment of second- and third-line non-small cell lung cancer (NSCLC) patients with EGFR wild-type. The combination therapy demonstrated a statistically significant improvement in overall survival (OS) compared to docetaxel alone.

| Endpoint | This compound + Docetaxel | Docetaxel + Placebo | Hazard Ratio (95% CI) | P-value |

| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.82 (0.68-0.99) | 0.0399 |

| 2-Year OS Rate | 22.1% | 12.5% | - | 0.0072 |

| 3-Year OS Rate | 11.7% | 5.3% | - | 0.0393 |

| Median Progression-Free Survival (PFS) | 3.6 months | 2.9 months | 0.79 (0.66-0.96) | 0.0174 |

| Objective Response Rate (ORR) | 14.0% | 8.5% | - | 0.0404 |

Data from the DUBLIN-3 Phase 3 Trial

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering (turbidity).

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well microplate

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

Prepare serial dilutions of this compound, positive control, and vehicle control.

-

On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

-

Add 10 µL of the compound dilutions to the wells of the pre-warmed 96-well plate.

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data is analyzed by plotting the change in absorbance over time. The IC50 value is determined by plotting the percentage of inhibition of polymerization against the logarithm of this compound concentration.

Dendritic Cell Maturation Assay (Flow Cytometry)

This protocol assesses the ability of this compound to induce the maturation of dendritic cells by measuring the expression of co-stimulatory markers.

Materials:

-

Immature dendritic cells (e.g., monocyte-derived DCs)

-

This compound

-

Positive control (e.g., LPS)

-

Vehicle control (DMSO)

-

Fluorescently conjugated antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR)

-

Flow cytometer

Procedure:

-

Culture immature DCs in appropriate media.

-

Treat the cells with various concentrations of this compound, positive control, or vehicle control for 24-48 hours.

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain the cells with the fluorescently conjugated antibodies for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI) of each marker.

In Vivo Tumor Blood Flow Assessment (DCE-MRI)

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a non-invasive technique used to quantify changes in tumor blood flow and vascular permeability following treatment with a VDA like this compound.

General Protocol:

-

Tumor-bearing animals (e.g., mice with xenograft tumors) are anesthetized.

-

A baseline DCE-MRI scan is acquired before treatment. This involves the intravenous injection of a gadolinium-based contrast agent and rapid, repeated T1-weighted imaging of the tumor.

-

The animals are then treated with this compound at the desired dose.

-

At various time points post-treatment (e.g., 1, 4, 24 hours), follow-up DCE-MRI scans are performed using the same protocol as the baseline scan.

-

Pharmacokinetic models are applied to the DCE-MRI data to calculate parameters such as Ktrans (volume transfer coefficient, reflecting vascular permeability) and vp (plasma volume fraction). A reduction in these parameters indicates a disruption of tumor blood flow. In a Phase 1 study, this compound at doses of 13.5 mg/m² and above demonstrated decreases in tumor blood flow (Ktrans), with a 16% to 82% decrease observed in patients evaluated at the 30 mg/m² dose.

Conclusion

This compound's unique mechanism of action as a vascular disrupting agent, coupled with its ability to stimulate an anti-tumor immune response, positions it as a significant advancement in cancer therapy. Its primary activity stems from the destabilization of microtubules in tumor endothelial cells, which triggers a GEF-H1/JNK-mediated signaling cascade leading to apoptosis and dendritic cell maturation. Robust preclinical and clinical data, particularly from the DUBLIN-3 trial, have demonstrated its therapeutic potential in combination with chemotherapy. The detailed experimental protocols provided in this guide offer a framework for further research into the multifaceted effects of this compound and other vascular disrupting agents. As our understanding of the tumor microenvironment and the interplay between vascular disruption and immunotherapy continues to evolve, this compound holds promise for improving outcomes for patients with a variety of solid tumors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Tubulin Polymerization Assays with Plinabulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plinabulin is a novel, small-molecule drug candidate with a unique mechanism of action that targets tubulin, a key component of the cellular cytoskeleton.[1] Unlike some other microtubule-targeting agents, this compound binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule dynamics.[2][3] This activity results in antitumor effects through various downstream pathways, including the activation of the JNK pathway and immunomodulatory responses.[1][4] this compound is currently under investigation for its potential in treating various cancers, including non-small cell lung cancer (NSCLC), and for preventing chemotherapy-induced neutropenia.[4][5]

These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on tubulin polymerization, present key quantitative data, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the quantitative data on this compound's efficacy in inhibiting tubulin polymerization and cancer cell growth from various in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tubulin Polymerization) | 2.4 µM (SD +/- 0.4) | Cell-free microtubule protein | [3][6] |

| IC50 (Mitosis Inhibition) | 17 nM | MCF-7 (Breast Cancer) | [3] |

| IC50 (Cell Viability) | 9.8 nM | HT-29 (Colon Cancer) | [2] |

| 18 nM | DU 145 (Prostate Cancer) | [2] | |

| 13 nM | PC-3 (Prostate Cancer) | [2] | |

| 14 nM | MDA-MB-231 (Breast Cancer) | [2] | |

| 7-33 nM | Various CRC cell lines with KRAS mutations | ||

| Effect on Microtubule Length | Reduced to 34% of control at 1.25 µM | Cell-free | [3] |

Table 1: Summary of IC50 values and other quantitative measures of this compound's in vitro activity.

| Compound | IC50 (Tubulin Polymerization) | Effect on Microtubule Length (at 1.25 µM) | Reference |

| This compound | 2.4 µM | Reduced to 34% of control | [3][6] |

| Colchicine | 7.6 µM (SD +/- 2.4) | Reduced to 63% of control | [3][6] |

Table 2: Comparison of this compound and Colchicine in in vitro tubulin polymerization assays.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity Method)

This protocol describes a common method to assess the effect of this compound on the polymerization of tubulin in a cell-free system by measuring changes in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Positive control (e.g., Colchicine)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 10x stock of this compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this mix on ice until use.

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the 10x this compound dilutions, vehicle control, or positive control to the appropriate wells.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (turbidity) as a function of time for each concentration of this compound and the controls.

-

The resulting curves will show a lag phase (nucleation), a growth phase (polymerization), and a plateau phase (steady-state).

-

Determine the effect of this compound by comparing the rate of polymerization and the maximum polymer mass (plateau height) to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for a tubulin polymerization assay.

Logical Relationship of this compound's Dual Action

Caption: this compound's dual anti-cancer mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A novel vascular disrupting agent this compound triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

Plinabulin: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plinabulin is a novel, small molecule with a multifaceted mechanism of action, positioning it as a promising therapeutic agent in oncology. It functions as a selective immunomodulating microtubule-binding agent (SIMBA), exhibiting direct anti-tumor effects and the ability to mitigate chemotherapy-induced neutropenia.[1] this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This disruption culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.[1] A key feature of this compound's mechanism is the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from microtubules, which in turn activates downstream signaling pathways, including the JNK pathway, leading to the maturation of dendritic cells and subsequent T-cell activation.[2] Furthermore, this compound has been shown to interfere with KRAS signaling by disrupting endosomal recycling.

These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis. Additionally, a protocol for Western blotting is included to investigate the molecular mechanisms underlying this compound's activity.

Data Presentation: Quantitative Effects of this compound

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer cell lines, providing a comparative overview of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | 29 | |

| Caki-1 | Renal Cancer | 18 | |

| DU 145 | Prostate Cancer | 18 | |

| HCT-116 | Colorectal Cancer | 21 | |

| HCT-15 | Colorectal Cancer | 28 | |

| HT-29 | Colorectal Cancer | 9.8 | |

| Jurkat | Leukemia | 11 | |

| LoVo | Colorectal Cancer | 19 | |

| MDA-MB-231 | Breast Cancer | 14 | |

| MIA PaCa-2 | Pancreatic Cancer | 26 | |

| NCI-H292 | Lung Cancer | 18 | |

| PC-3 | Prostate Cancer | 13 |

Experimental Protocols

Cell Viability Assay (ATP-Based)

This protocol is adapted from Cimino et al. (2019) and is designed to assess the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Reagent for ATP quantification (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed 1,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 16.4 µM. Ensure the final DMSO concentration does not exceed 0.2%.

-

Include a vehicle control (0.2% DMSO in serum-free medium).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the ATP quantification reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology described by Singh et al. (2011) for detecting apoptosis in multiple myeloma cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 8 nM) or vehicle control for 48 hours.

-

-

Cell Harvesting:

-

For adherent cells, carefully collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

-

For suspension cells, directly collect the cell suspension.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a general procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry, adapted for use with this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at harvest.

-

After overnight adherence, treat cells with various concentrations of this compound (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both floating and adherent cells.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

This protocol, based on the work of Singh et al. (2011), is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, caspase-3, caspase-8, caspase-9, p-JNK, total JNK, β-tubulin, GEF-H1, p-Akt, total Akt, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound (e.g., 8 nM for 48 hours) or vehicle control.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-